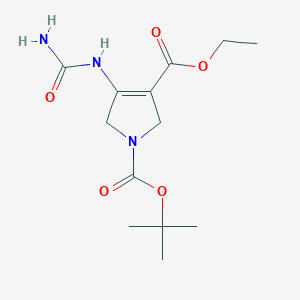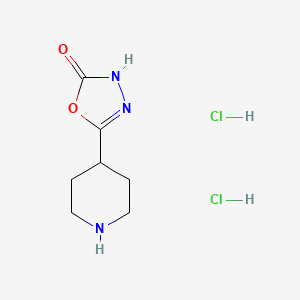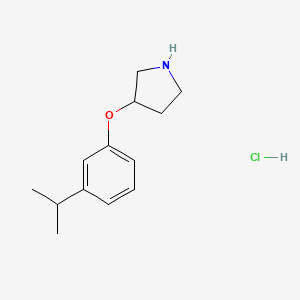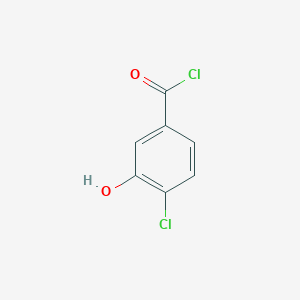![molecular formula C7H4F3N3O B1405834 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine CAS No. 1622069-57-1](/img/structure/B1405834.png)
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Vue d'ensemble
Description
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a chemical compound with the molecular formula C7H4F3N3O . It has an average mass of 203.121 Da and a monoisotopic mass of 203.030640 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring, with a trifluoromethyl group attached .Applications De Recherche Scientifique
Synthesis of Derivatives for Biological Applications
Chemical Synthesis and Derivative Formation : This compound serves as a precursor in the synthesis of a wide range of heterocyclic derivatives, demonstrating its versatility in organic synthesis. For example, it has been used to prepare pyridopyrazolopyrimidine derivatives and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives through reactions with different active methylene compounds and halo compounds, showcasing its adaptability in creating structurally diverse molecules with potential biological activities (Rateb, 2014).
Anticancer Activity : Research has focused on synthesizing novel pyridine derivatives bearing different heterocyclic rings, including those derived from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, to evaluate their potential anticancer activities. These studies have found compounds with higher antitumor activity than traditional chemotherapy drugs, highlighting the potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2020).
Development of Anticancer Agents
Synthesis of Biologically Active Derivatives : Further research has led to the creation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from similar compounds. These derivatives were evaluated for their anticancer activity against various cancer cell lines, identifying several compounds with promising bioactivity at micro molar concentrations (Chavva et al., 2013).
Antimicrobial and Antifungal Applications
Novel Derivatives with Antimicrobial Activity : The compound's derivatives have been screened for antimicrobial and anti-biofilm activities, showing effectiveness against a range of pathogens. This research underscores the potential of these derivatives in developing new antimicrobial agents to combat resistant bacterial strains and biofilm-related infections (Nagender et al., 2014).
Propriétés
IUPAC Name |
6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4-5(12-2-3)6(11)13-14-4/h1-2H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQTUBCYZNLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1ON=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)

![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)





![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
